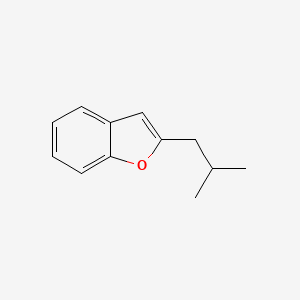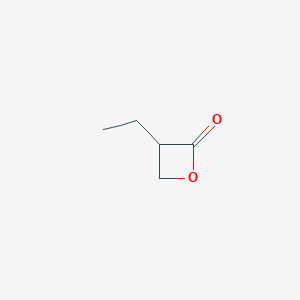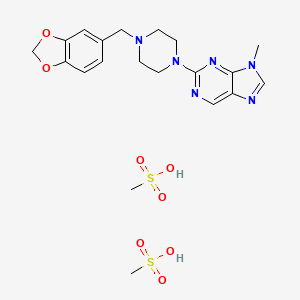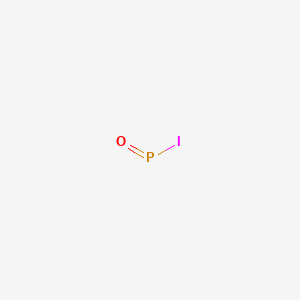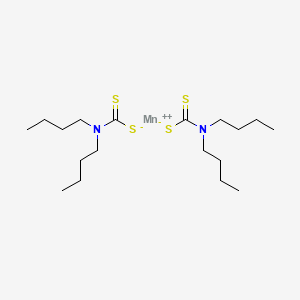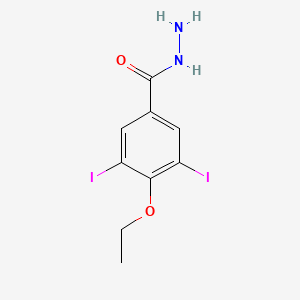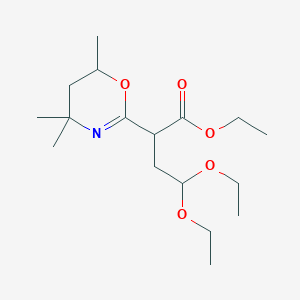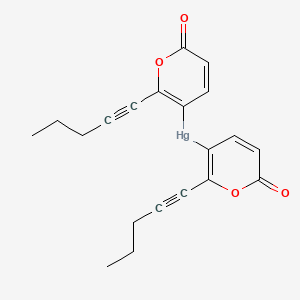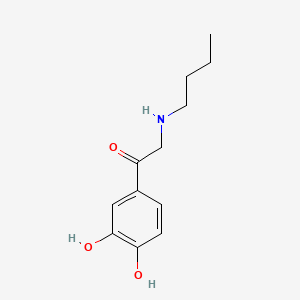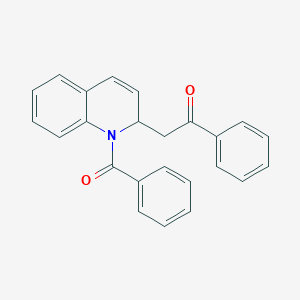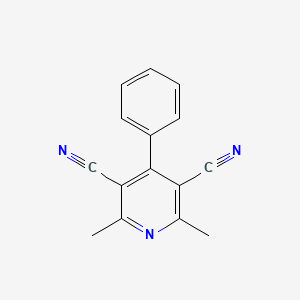![molecular formula C8H12O4 B14688259 1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid CAS No. 29098-53-1](/img/structure/B14688259.png)
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dioxaspiro[44]nonane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure containing two oxygen atoms and a carboxylic acid functional group Spiro compounds are known for their distinctive three-dimensional architecture, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of two molecules of a γ-hydroxy carboxylic acid lactone in the presence of sodium ethoxide to form a dilactone. This intermediate is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, decarboxylation of the resulting acid is achieved by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include spiroketals, spiroalcohols, and various substituted spiro compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spiro derivatives.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of 1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid involves its interaction with molecular targets through its spiro structure. The compound can form stable complexes with enzymes and proteins, influencing their activity and function. The presence of the carboxylic acid group allows for hydrogen bonding and electrostatic interactions, which play a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Lacks the carboxylic acid group, resulting in different reactivity and applications.
2,7-Dioxaspiro[4.4]nonane: Contains an additional oxygen atom, leading to variations in chemical behavior.
Spirodilactone: Another spiro compound with lactone groups, used in different industrial applications.
Uniqueness
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid stands out due to its combination of a spiro structure and a carboxylic acid functional group. This unique combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
29098-53-1 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1,6-dioxaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-2-5-12-8(6)3-1-4-11-8/h6H,1-5H2,(H,9,10) |
Clé InChI |
LCHVEYULKVCCQV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C(CCO2)C(=O)O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


